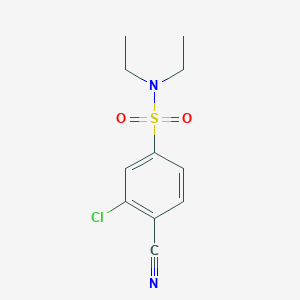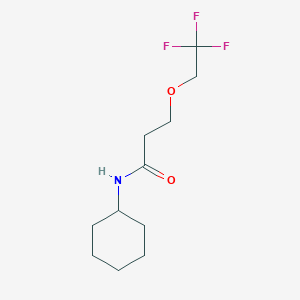![molecular formula C34H26NOP B14916164 (3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)
(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that features a unique combination of phosphanyl and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The starting materials often include biphenyl derivatives and phosphanyl reagents. The reaction conditions may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The biphenyl and phosphanyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while reduction of the oxazole ring could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is used as a ligand in catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may investigate its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industry, (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole could be used in the development of new materials with specific properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole depends on its application. As a ligand in catalysis, it coordinates with metal centers to form active catalytic species. In biological systems, it may interact with specific molecular targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole: Unique due to its combination of phosphanyl and oxazole groups.
Phosphine oxides: Similar in having a phosphanyl group but differ in oxidation state and reactivity.
Biphenyl derivatives: Share the biphenyl core but lack the phosphanyl and oxazole functionalities.
Uniqueness
The uniqueness of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole lies in its multifunctional nature, combining phosphanyl, biphenyl, and oxazole groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C34H26NOP |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
[2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C34H26NOP/c1-3-14-25(15-4-1)37(26-16-5-2-6-17-26)32-22-12-11-20-29(32)28-19-9-10-21-30(28)34-35-33-27-18-8-7-13-24(27)23-31(33)36-34/h1-22,31,33H,23H2/t31-,33+/m1/s1 |
InChI Key |
WQLJYIJYCLEJEF-VTIYRKAUSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
![4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14916118.png)










